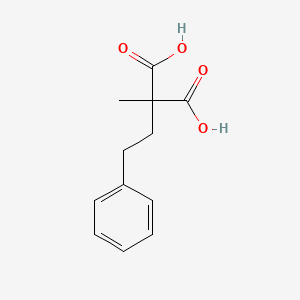
5-chloro-3-ethyl-1H-indole-2-carboxylic acid
Overview
Description
5-chloro-3-ethyl-1H-indole-2-carboxylic acid, also known as Ethyl 5-chloroindole-2-carboxylate, is a chemical compound with the molecular formula C11H10ClNO2 . It is an indole derivative and is known to be an allosteric modulator of the CB1 receptor .
Molecular Structure Analysis
The molecular structure of 5-chloro-3-ethyl-1H-indole-2-carboxylic acid includes an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis
While specific chemical reactions involving 5-chloro-3-ethyl-1H-indole-2-carboxylic acid are not detailed in the available literature, indole derivatives are known to undergo a variety of chemical reactions .Scientific Research Applications
Synthesis and Transformations
5-Chloro-3-ethyl-1H-indole-2-carboxylic acid is utilized in various synthetic processes. For instance, its reaction with hydrazine hydrate leads to debenzoylated hydrazide formation. Additionally, its hydrolysis with sodium hydroxide results in 3-(benzoylamino)-5-chloro-1H-indole-2-carboxylic acid, which further undergoes decarboxylation to yield N-(5-chloro-1H-indol-3-yl)benzamide (Cucek & Verček, 2008).
Molecular Docking Studies
In recent research, a series of compounds including 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids were synthesized using 1H-indole-2-carboxylic acids as core compounds. These compounds were then subjected to molecular docking studies to predict their binding interactions with target proteins like EGFR (Ganga Reddy et al., 2022).
Development of Near-Infrared Dyes for Cancer Detection
A water-soluble near-infrared dye, crucial for cancer detection through optical imaging, was developed using an indole derivative. This dye, with enhanced quantum yield and stability for bioconjugation, demonstrates the potential of 5-chloro-3-ethyl-1H-indole-2-carboxylic acid derivatives in developing molecular beacons for cancer detection (Pham, Medarova & Moore, 2005).
Allosteric Modulation of the Cannabinoid CB1 Receptor
Compounds including 5-chloro-3-ethyl-1H-indole-2-carboxylic acid derivatives have been studied for their role as allosteric modulators of the cannabinoid CB1 receptor. These compounds significantly influence the binding affinity and cooperativity of the receptor, demonstrating the potential therapeutic applications of such derivatives (Price et al., 2005).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-chloro-3-ethyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-2-7-8-5-6(12)3-4-9(8)13-10(7)11(14)15/h3-5,13H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCSYYMGZHWQRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC2=C1C=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635925 | |
| Record name | 5-Chloro-3-ethyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-3-ethyl-1H-indole-2-carboxylic acid | |
CAS RN |
446830-67-7 | |
| Record name | 5-Chloro-3-ethyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



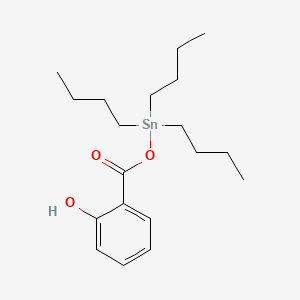
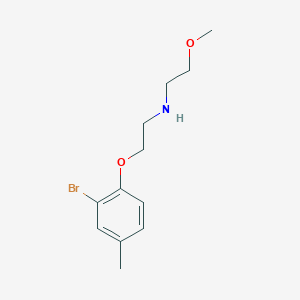


![6-Oxabicyclo[3.2.1]octan-7-one](/img/structure/B3052673.png)

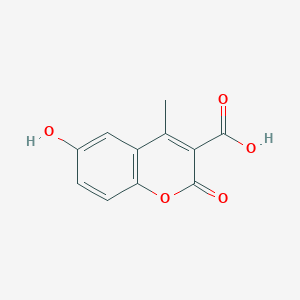
![[2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine](/img/structure/B3052678.png)
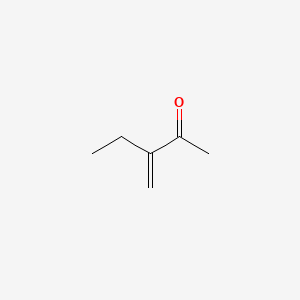
![3,3'-(6,6'-Dihydroxy-5,5'-dimethoxy[1,1'-biphenyl]-3,3'-diyl)di(prop-2-enoic acid)](/img/structure/B3052682.png)

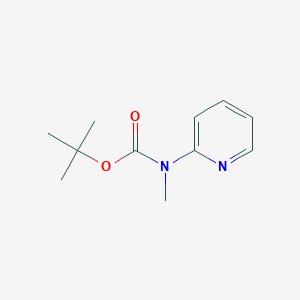
![4-({5-[6-(Benzylsulfanyl)-9h-purin-9-yl]pentanoyl}amino)-2-hydroxybenzoic acid](/img/structure/B3052687.png)
